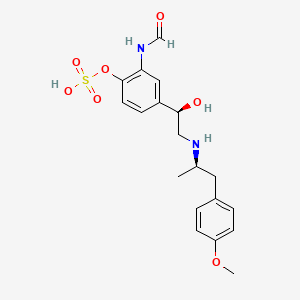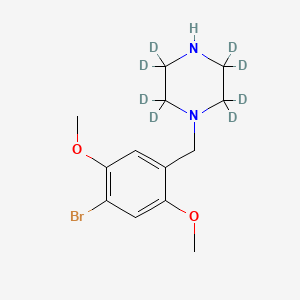
Unii-O4V6XA23KP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-O4V6XA23KP is a chemical compound that has gained attention in scientific research due to its unique properties. It is a synthetic molecule that has been synthesized using a specific method.
Scientific Research Applications
Nanoparticle Synthesis and Applications
Recent advancements in the liquid-phase syntheses of inorganic nanoparticles underscore the importance of novel materials in scientific research, particularly for their applications in industry and technology. For example, the electronics industry has significantly benefited from discoveries in new semiconducting materials, transitioning from vacuum tubes to diodes and transistors, and eventually to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004). This example illustrates how the development of new materials, possibly including compounds like "Unii-O4V6XA23KP," can lead to groundbreaking technological advancements.
Protein Databases for Biological Research
The Universal Protein Resource (UniProt) aims to support biological research by maintaining a comprehensive, classified, richly annotated protein sequence knowledgebase. This resource facilitates the scientific community's access to a broad array of data essential for understanding protein functions and interactions, which could be critical for researching specific compounds (Morgat et al., 2010). Research on specific compounds like "this compound" may leverage such databases for insights into molecular interactions and functions.
Collaborative Environments for Environmental Models
The use of collaborative distributed computing environments, such as for the Unified Air Pollution Model (UNI-DEM), highlights the importance of teamwork across geographically dispersed scientists in developing and experimenting with large scientific applications. This approach to scientific research demonstrates how collaborative efforts are vital for advancing understanding and developing applications that address complex environmental challenges (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Enhancing Human Molecular Interaction Networks
The Unified Human Interactome (UniHI) database serves as a critical tool for the retrieval, analysis, and visualization of human molecular interaction networks. It provides a platform for comprehensive and easy-to-use network-based investigations, which is essential for understanding the molecular underpinnings of diseases and identifying new modulators of disease processes. This resource could be instrumental in researching compounds like "this compound" for potential biomedical applications (Kalathur et al., 2013).
Mechanism of Action
Target of Action
Unii-O4V6XA23KP, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen, a protein expressed on the surface of B cells, including malignant B cells in conditions such as mantle cell lymphoma .
Mode of Action
Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19-expressing cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines, which further recruit immune cells to the site of the tumor, resulting in the destruction of the CD19-expressing cells .
Biochemical Pathways
The activation of the CAR T cells triggers a cascade of immune responses. This includes the release of various cytokines, which can lead to a state known as cytokine release syndrome, a common side effect of CAR T cell therapies. The exact biochemical pathways affected by this compound are complex and involve various aspects of the immune system .
Result of Action
The result of the action of Brexucabtagene autoleucel is the destruction of CD19-expressing cells, including malignant B cells in conditions such as mantle cell lymphoma . This can lead to a reduction in tumor size and potentially, remission of the disease.
Action Environment
The efficacy and stability of CAR T cell therapies like Brexucabtagene autoleucel can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors such as the patient’s immune status and the tumor microenvironment can also impact the action of the therapy .
properties
IUPAC Name |
2-[7-(carboxymethyl)-11-oxo-1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5/c19-12-9-15-1-2-16(10-13(20)21)3-4-17(11-14(22)23)6-8-18(12)7-5-15/h1-11H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNHTDVIPODPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN2CCN1CC2=O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220182-19-4 |
Source


|
| Record name | (1,4,7,10-Tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220182194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4,7,10-TETRAAZA-11-OXO-BICYCLO(8.2.2)TETRADECANE-4,7-DIACETIC ACID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4V6XA23KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)

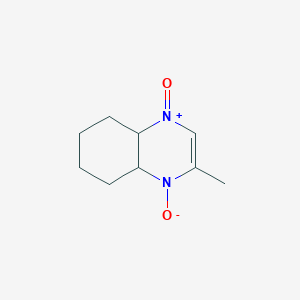
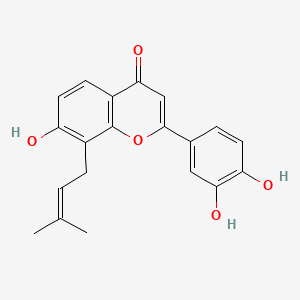
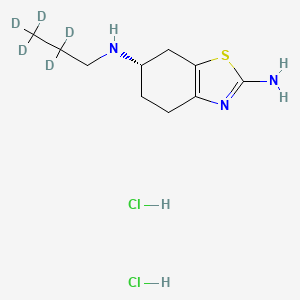
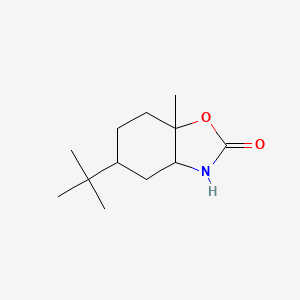

![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

